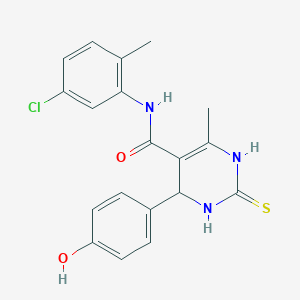![molecular formula C17H23F3N6 B5178771 7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5178771.png)
7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H23F3N6 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is 368.19362925 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine:
Anticancer Agents
Research has shown that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by targeting specific cellular pathways. For instance, some derivatives have been found to inhibit CDK2, a crucial enzyme in cell cycle regulation, thereby inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound’s structure allows it to interact effectively with microbial enzymes and proteins, making it a potential candidate for antimicrobial agents. Studies have demonstrated its efficacy against a range of bacterial and fungal strains, suggesting its use in developing new antibiotics to combat resistant pathogens .
Antiviral Applications
Triazolo[1,5-a]pyrimidine derivatives have shown promise in antiviral research. These compounds can inhibit viral replication by interfering with viral enzymes or host cell processes essential for viral life cycles. This makes them potential candidates for treating viral infections such as HIV and hepatitis .
Anti-inflammatory Agents
The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research indicates that triazolo[1,5-a]pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Antimalarial Activity
The compound has been investigated for its antimalarial properties. It can inhibit the growth of Plasmodium species, the parasites responsible for malaria, by targeting specific enzymes involved in the parasite’s life cycle. This makes it a promising candidate for developing new antimalarial drugs .
Metal-Organic Frameworks (MOFs)
The interaction between triazolo[1,5-a]pyrimidine ligands and metal ions can lead to the formation of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and drug delivery due to their high surface area and tunable porosity .
Luminescent Materials
The compound’s unique structure allows it to be used in the development of luminescent materials. These materials have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The ability to fine-tune the luminescent properties by modifying the compound’s structure makes it highly versatile .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound’s mode of action is primarily through the inhibition of CDK2, which leads to the arrest of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a decrease in cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have suitable bioavailability .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities . Furthermore, it induces significant alterations in cell cycle progression and apoptosis within cells .
属性
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N6/c1-12-11-14(26-16(21-12)22-15(23-26)17(18,19)20)25-9-7-24(8-10-25)13-5-3-2-4-6-13/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYITRYPSYUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5178693.png)

![4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5178711.png)
![ethyl 4-{[4-(6-quinolinylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5178721.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5178729.png)
![ethyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5178737.png)
![5-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]-2-chlorobenzoic acid](/img/structure/B5178741.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5178743.png)
![N-[3-(1H-indol-1-yl)propyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5178746.png)
![1-(5-ethyl-2-furyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5178748.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178770.png)
![3-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5178773.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5178778.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178782.png)